molecular formula C14H6F2O4 B030391 1,4-Difluoro-5,8-dihydroxyanthraquinone CAS No. 131401-54-2

1,4-Difluoro-5,8-dihydroxyanthraquinone

Cat. No.: B030391
CAS No.: 131401-54-2
M. Wt: 276.19 g/mol
InChI Key: KHRGWLXZUCITCL-UHFFFAOYSA-N
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Description

1,4-Difluoro-5,8-dihydroxyanthraquinone is a synthetic organic compound belonging to the anthraquinone family. It is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to the anthraquinone core.

Properties

IUPAC Name

1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F2O4/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRGWLXZUCITCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453983
Record name 1,4-Difluoro-5,8-dihydroxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131401-54-2
Record name 1,4-Difluoro-5,8-dihydroxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared by modifications to the literature method of Synth. Comm., 1990, 20, 2139. A mixture of the sublimed product (9) from the above reaction (100 g, 0.55 moles), hydroquinone (63.7 g, 0.58 moles), NaCl (127 g, 2.22 moles) and powdered anhydrous AlCl3 (833 g, 6.26 moles) was placed in a 5 L flask equipped with a condenser. The reactants were well-mixed by shaking, then heated over 1-2 hours to 200±5° C. (bath) under a nitrogen atmosphere (there was very large gas evolution during the heating process). After a further 2 hours at 200±5° C., the melt was poured onto ice and conc. HCl (1.6 L) was added. The mixture was stirred at room temperature overnight, and the reddish brown precipitate was collected, washed with H2O and dried to give crude 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione (4) (151 g, 98%), m.p. 301-304° C. (lit. m.p. 318-319° C.). This crude product was virtually insoluble in all solvents, and showed (by TLC in EtOAc/petroleum ether 1:3) only one minor impurity (probably 1-chloro-4-fluoro-5,8-dihydroxyanthracene-9,10-dione). 1H NMR agreed well with literature. This material was used for the next step without further purification.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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63.7 g
Type
reactant
Reaction Step Two
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127 g
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reactant
Reaction Step Two
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Quantity
833 g
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reactant
Reaction Step Three
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1.6 L
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reactant
Reaction Step Four
Customer
Q & A

Q1: What is the significance of 1,4-Difluoro-5,8-dihydroxyanthraquinone in medicinal chemistry?

A1: this compound serves as a versatile building block for synthesizing a range of substituted anthraquinone derivatives. These derivatives, particularly those with aminoalkylamino substituents at the 1,4 positions, exhibit promising antitumor activity. [, ]

Q2: How does the structure of this compound lend itself to the synthesis of diverse analogs?

A2: The presence of fluorine atoms at the 1,4 positions of the anthraquinone core makes this compound highly reactive towards nucleophilic substitution reactions. This allows for the facile displacement of the fluorines with various diamines or monoamines, leading to a diverse library of symmetrically and unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones. [, ]

Q3: What are the potential mechanisms of action for the observed antitumor activity of the synthesized anthraquinone derivatives?

A3: While the exact mechanisms are still under investigation, research suggests that these compounds may exert their cytotoxic effects through several pathways, including:

  • DNA intercalation: The planar anthraquinone core can intercalate between DNA base pairs, interfering with DNA replication and transcription. []
  • Topoisomerase II inhibition: Some derivatives demonstrate an ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to DNA damage and cell death. []
  • Alkylating potential: Certain analogs containing chloroalkyl groups can alkylate DNA, forming crosslinks and further disrupting DNA function. []

Q4: Have any studies examined the activity of these anthraquinone derivatives in drug-resistant cancer cells?

A4: Yes, research has shown that some of these compounds, particularly those with alkylating potential and those designed with specific structural features, exhibit promising activity against cisplatin-resistant ovarian cancer cell lines. This suggests their potential to overcome resistance mechanisms commonly observed with conventional chemotherapy agents. [, ]

Q5: Are there any established analytical methods for characterizing and quantifying this compound and its derivatives?

A5: While specific analytical methods are not detailed in the provided research papers, it's highly likely that techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed for structural characterization, purity assessment, and quantification of these compounds. [, , ]

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